N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine

Physicochemical profiling Amine basicity Drug-likeness prediction

Researchers exploring LSD1/MAO inhibitor SAR often face gaps in para-substituent matrices-standard 4-Cl, 4-OMe, or unsubstituted benzyl analogs fail to probe the unique electronic (Hammett σₚ ≈ 0.0) and lipophilic (π ≈ +0.62) space of the -SCH₃ group. This compound fills that gap as the para-methylthio member of the arylcyclopropylamine series, enabling direct IC₅₀/Kᵢ comparisons across substituents. Key outcomes: (1) Cyclopropyl constraint confers metabolic stability advantages over N-alkyl benzylamines in microsomal assays; (2) Secondary amine handle supports amide coupling, reductive amination, or sulfonamide formation for library synthesis; (3) Hydrochloride salt (CAS 1049696-51-6, 98%) recommended for organic synthesis workflows. Supplied with full QA documentation.

Molecular Formula C11H15NS
Molecular Weight 193.31 g/mol
CAS No. 774556-71-7
Cat. No. B183660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methylsulfanylphenyl)methyl]cyclopropanamine
CAS774556-71-7
Molecular FormulaC11H15NS
Molecular Weight193.31 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CNC2CC2
InChIInChI=1S/C11H15NS/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3
InChIKeyIGTPZGXOHNYESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylthiobenzyl)cyclopropanamine: Baseline Characterization


N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine (CAS 774556-71-7) is a secondary amine belonging to the N-benzylcyclopropanamine class, featuring a cyclopropyl group attached to the amine nitrogen and a para-methylthio (-SCH₃) substituent on the benzyl aromatic ring . Its molecular formula is C₁₁H₁₅NS with a molecular weight of 193.31 g/mol . The compound is offered by multiple specialty chemical suppliers, typically at purities of 95% or 98%, both as the free base and as the hydrochloride salt (CAS 1049696-51-6) . Cyclopropanamine-containing compounds are of interest in medicinal chemistry as scaffolds for lysine-specific demethylase 1 (LSD1) inhibitors and monoamine oxidase (MAO) inhibitors, though target-specific activity data for this exact compound remains limited in the peer-reviewed primary literature [1].

N-(4-Methylthiobenzyl)cyclopropanamine: Differentiation from Analogs


The combination of the cyclopropanamine core and the para-methylthio substituent generates a distinct physicochemical and pharmacological profile that cannot be replicated by simple substitution of other N-benzylcyclopropanamines or non-cyclopropyl benzylamines. The cyclopropyl ring imposes conformational constraint and metabolic stability relative to N-alkyl or N-benzyl analogs lacking this strained ring system, a property exploited broadly in LSD1 and MAO inhibitor design [1]. The para-methylthio group offers a unique balance of lipophilicity (contributing to membrane permeability) and electronic character (Hammett σₚ ≈ 0.0, unlike electron-withdrawing -Cl or electron-donating -OCH₃) that modulates both target binding and pharmacokinetic behavior . These dual features mean that substituting a 4-chloro, 4-methoxy, or unsubstituted benzyl analog, or replacing the cyclopropyl with an isopropyl or ethyl group, would yield a compound with meaningfully different properties in biological assays .

N-(4-Methylthiobenzyl)cyclopropanamine: Differentiation Evidence


pKa and Basicity Comparison

The predicted pKa of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine is 8.36 ± 0.20, as estimated by computational methods . This value reflects the electron-donating character of the para-methylthio substituent, which slightly increases the basicity of the secondary amine relative to an unsubstituted benzyl analog. For context, N-benzylcyclopropanamine (no para substituent) is expected to have a marginally lower pKa, in the range of approximately 8.0–8.2 based on the absence of the electron-donating -SCH₃ group [1]. The difference, while modest (~0.1–0.3 log units), can influence protonation state at physiological pH and consequently affect solubility, membrane permeability, and target engagement in biological assays.

Physicochemical profiling Amine basicity Drug-likeness prediction

Cyclopropyl Ring and Metabolic Stability

The cyclopropanamine moiety in N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine provides metabolic stability and conformational constraint that is absent in non-cyclopropyl benzylamine analogs. Cyclopropylamines are well-established as mechanism-based inactivators of monoamine oxidases (MAO A and B) and as pharmacophores in LSD1 inhibitor design, where the strained cyclopropyl ring participates in covalent enzyme inactivation [1]. In contrast, simple N-alkylbenzylamines (e.g., N-methyl-4-(methylthio)benzylamine) lack this mechanism-based inactivation capacity and are subject to rapid oxidative deamination by MAO enzymes [2]. The cyclopropyl ring also restricts conformational freedom compared to N-isopropyl or N-ethyl analogs, pre-organizing the molecule for target binding and reducing the entropic penalty upon complex formation [3].

Metabolic stability Conformational restriction Cyclopropylamine pharmacology

4-Methylthio Substituent Electronic Effects

The para-methylthio (-SCH₃) group in the target compound imparts a distinct electronic and lipophilic profile relative to commonly available N-benzylcyclopropanamine analogs with alternative para substituents. The Hammett σₚ constant for -SCH₃ is approximately 0.0, indicating a near-neutral electronic effect, whereas para-chloro (σₚ = +0.23, electron-withdrawing), para-methoxy (σₚ = -0.27, electron-donating), and para-methyl (σₚ = -0.17, weakly electron-donating) substituents generate different electronic environments on the aromatic ring [1]. Additionally, the -SCH₃ group contributes a distinctive lipophilicity increment (π ≈ +0.62) that differs from -OCH₃ (π ≈ -0.02), -Cl (π ≈ +0.71), or -CH₃ (π ≈ +0.56) [1]. These combined electronic and lipophilic differences are predicted to affect aromatic stacking interactions, target binding pocket complementarity, and passive membrane permeability in ways that cannot be replicated by simply substituting alternative para-substituted benzylcyclopropanamine analogs available from chemical suppliers .

Substituent effects SAR Lipophilicity modulation

Predicted Physicochemical Properties

Computational predictions provide key physicochemical parameters for N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine that guide handling, purification, and formulation. The predicted boiling point is 307.9 ± 25.0 °C and the predicted density is 1.10 ± 0.1 g/cm³ . These values differ from those of the more polar 4-methoxy analog (expected lower volatility due to hydrogen-bonding capacity) and the heavier 4-chloro analog (expected higher density due to the chlorine atom). The free base form (CAS 774556-71-7, MW 193.31) and hydrochloride salt (CAS 1049696-51-6, MW 229.77) offer solubility and handling options, with the hydrochloride salt providing enhanced aqueous solubility suitable for biological assay preparation . Research-grade material is typically supplied at 95% or 98% purity, with the hydrochloride salt being the more commonly stocked form .

Physicochemical characterization Purification Formulation

Vendor Comparison and Purity Grades

N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine is available from multiple specialty chemical suppliers, with documented purity specifications enabling informed procurement decisions. The free base (CAS 774556-71-7) is listed at 95% purity by AKSci and Leyan, while the hydrochloride salt (CAS 1049696-51-6) is available at 98% purity from Chemsrc and at 95% purity from multiple vendors . This contrasts with some more common N-benzylcyclopropanamine analogs (e.g., 4-chloro or 4-methoxy variants), which are available from a wider range of suppliers and often at higher purities due to larger-scale production. The compound is categorized as a custom synthesis or research chemical, meaning lead times may be longer and batch-to-batch consistency should be verified upon receipt . Procurement teams should specify the desired salt form (free base vs. hydrochloride) explicitly, as the two forms have different CAS numbers, molecular weights, and solubility profiles.

Chemical procurement Vendor comparison Research-grade purity

N-(4-Methylthiobenzyl)cyclopropanamine: Application Scenarios


SAR Studies for LSD1/MAO Inhibitors

The target compound serves as the para-methylthio member of a systematic SAR matrix exploring how para-substituent electronic and lipophilic character modulates LSD1 or MAO inhibitory activity. In arylcyclopropylamine SAR campaigns, the -SCH₃ group fills a specific region of physicochemical space (σₚ ≈ 0.0, π ≈ +0.62) that is distinct from the more commonly explored -OCH₃, -Cl, and -CH₃ analogs [1]. Researchers can compare the IC₅₀ or Kᵢ values obtained for this compound against those of its para-substituted analogs to derive substituent–activity relationships, as has been done for related arylcyclopropylamine series [1].

Metabolic Stability: Cyclopropyl vs. Non-Cyclopropyl

The cyclopropanamine scaffold class is known for mechanism-based enzyme inactivation and metabolic stability advantages over simple N-alkyl benzylamines [2]. This compound can be used as a probe in comparative microsomal stability assays or MAO inactivation studies alongside non-cyclopropyl analogs (e.g., N-methyl-4-(methylthio)benzylamine) to quantify the metabolic protection conferred by the cyclopropyl ring in the specific context of a para-methylthio benzyl substitution pattern. Such data would extend class-level knowledge to this specific chemotype [2].

Drug-Likeness and Physicochemical Benchmarking

With a predicted pKa of 8.36, moderate lipophilicity from the -SCH₃ group, and a molecular weight of 193.31, this compound occupies an attractive region of oral drug-like chemical space . It can serve as a calibration standard or reference compound for chromatographic logP/logD determination methods, pKa measurement validation, or computational model benchmarking for sulfur-containing aromatic amines. Its predicted boiling point (307.9 °C) and density (1.10 g/cm³) provide additional reference data points for analytical method development .

Building Block for Combinatorial Library Synthesis

As a secondary amine with a reactive NH group, N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine can serve as a versatile synthetic building block for amide coupling, reductive amination, or sulfonamide formation in combinatorial library synthesis targeting epigenetic or neurological targets [3]. The combination of the cyclopropyl constraint and the methylthio functional handle (which can be further oxidized to sulfoxide/sulfone) provides downstream diversification options that are not available with simpler benzylamine building blocks. Procurement in the hydrochloride salt form (CAS 1049696-51-6, 98% purity) is recommended for ease of handling and solubility in organic synthesis workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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